5-nitroquinoxalin-2(3H)-one

Regioselective synthesis Nitration chemistry Quinoxalinone building blocks

5-Nitroquinoxalin-2(3H)-one (CAS 55687-20-2; molecular formula C₈H₅N₃O₃; MW 191.14 g/mol) is a nitro-substituted quinoxalin-2-one belonging to the broader class of nitroheterocyclic compounds recognized for their diverse antiparasitic, antimicrobial, and CNS-targeted pharmacological profiles. The compound features a nitro group at the 5-position of the quinoxalinone bicyclic scaffold, a regiochemical arrangement that is structurally distinct from the more commonly encountered 6-nitro and 7-nitro positional isomers.

Molecular Formula C8H5N3O3
Molecular Weight 191.14 g/mol
Cat. No. B11905961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-nitroquinoxalin-2(3H)-one
Molecular FormulaC8H5N3O3
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC1C(=O)N=C2C=CC=C(C2=N1)[N+](=O)[O-]
InChIInChI=1S/C8H5N3O3/c12-7-4-9-8-5(10-7)2-1-3-6(8)11(13)14/h1-3H,4H2
InChIKeyRARATSJYDUIPMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitroquinoxalin-2(3H)-one – Structural Identity and Procurement-Relevant Characteristics for the Nitroquinoxalinone Scaffold


5-Nitroquinoxalin-2(3H)-one (CAS 55687-20-2; molecular formula C₈H₅N₃O₃; MW 191.14 g/mol) is a nitro-substituted quinoxalin-2-one belonging to the broader class of nitroheterocyclic compounds recognized for their diverse antiparasitic, antimicrobial, and CNS-targeted pharmacological profiles [1]. The compound features a nitro group at the 5-position of the quinoxalinone bicyclic scaffold, a regiochemical arrangement that is structurally distinct from the more commonly encountered 6-nitro and 7-nitro positional isomers [2]. Commercially available at purities typically ≥95% (HPLC), the compound exists in tautomeric equilibrium between the 2(1H)-one and 2(3H)-one forms, a property that influences its reactivity, physicochemical parameters, and biological target engagement [1].

Why 5-Nitroquinoxalin-2(3H)-one Cannot Be Interchanged with Its 6-Nitro or 7-Nitro Positional Isomers


Within the nitroquinoxalin-2-one family, the position of the nitro substituent fundamentally dictates regioselectivity of synthesis, electronic conjugation, acid/base behavior, and ultimately biological target preference. Conventional electrophilic nitration of quinoxalin-2-ones strongly favors the 6- or 7-position, with the 5-nitro derivative arising only as a minor component when the 8-position is occupied or via indirect synthetic routes [1]. This inherent scarcity makes the 5-nitro isomer a non-commodity building block with distinct procurement considerations. Furthermore, in π-expanded quinoxaline systems, the 5-nitro group is forced out of conjugation with the aromatic scaffold due to peri-interactions with the adjacent carbonyl or ring nitrogen, a geometric distortion absent in the 6-nitro isomer, leading to measurably different reduction potentials, charge localization patterns, and spectroscopic signatures . These physicochemical differences translate directly into divergent biological activity profiles: 5-nitro-substituted quinoxaline-2,3-diones are potent NMDA/glycine site antagonists (IC₅₀ ~5–9 nM), whereas 7-nitroquinoxalin-2-ones exhibit trichomonacidal and antitrypanosomal activity (IC₅₀ ≤10–18 μM) with established oral bioavailability [2][3]. Substituting one positional isomer for another without experimental validation of the target-specific SAR risks selecting a compound with irrelevant or absent activity for the intended application.

Quantitative Differentiation Evidence for 5-Nitroquinoxalin-2(3H)-one vs. Closest Positional Isomers and Scaffold Analogs


Regioselective Synthetic Accessibility: 5-Nitro Isomer Is a Minor Product Under Conventional Nitration Conditions

Under conventional electrophilic nitration conditions, quinoxalin-2(1H)-ones undergo nitration predominantly at the 6- or 7-position. The isomeric 5-nitro derivative is formed only as a minor component when the 8-position is occupied, requiring indirect synthetic routes from 3,6,7-trichloroquinoxalin-2(1H)-one [1]. The recent development of a metal-free regioselective nitration using tert-butyl nitrite now enables direct access to both 5-nitro and 7-nitro isomers, but this methodology is distinct from the historical nitration protocols that produce predominantly 6-nitro products under strong acid conditions [2]. This differential synthetic accessibility means 5-nitroquinoxalin-2(3H)-one is inherently scarcer in commercial catalogs than its 6-nitro counterpart.

Regioselective synthesis Nitration chemistry Quinoxalinone building blocks

Electronic Conjugation Disruption: 5-Nitro Group Is Forced Out of Aromatic Plane by Peri Interactions

In π-expanded quinoxaline systems (quinoxalinoporphyrins), the nitro group at the 5-position undergoes a geometric distortion caused by peri interactions with the adjacent atoms of the fused ring system, forcing it out of conjugation with the aromatic scaffold. This phenomenon is absent in the 6-nitro regioisomer . The resulting loss of coplanarity alters the electron-withdrawing character of the nitro group, leading to measurably different reduction potentials and charge localization patterns between the 5-nitro and 6-nitro isomers. Spectroelectrochemistry and density-functional theory calculations confirm that the first and second reduction sites differ between the two regioisomers, with the 5-nitro variant exhibiting unique charge delocalization behavior .

Electrochemical properties Conformational analysis Structure-property relationships

Acid/Base Behavior: Predicted pKa of 5-Nitro Isomer Differs by ~3.3 Log Units from 6-Nitro Isomer

The predicted acid dissociation constant (pKa) for 5-nitroquinoxalin-2(1H)-one is 7.83 ± 0.70 , compared with a reported pKa of 11.11 for 6-nitroquinoxalin-2-one [1]. This approximately 3.3 log unit difference means that at physiological pH (7.4), the 5-nitro isomer exists in a significantly different protonation equilibrium than its 6-nitro counterpart, with implications for solubility, membrane permeability, and target binding. The logP values are comparable (1.35450 for the 5-nitro isomer vs. 1.35450 reported for the 6-nitro isomer [1]), indicating that the ionization state difference is the dominant discriminator for pH-dependent partitioning behavior.

Physicochemical profiling Ionization state Drug-likeness prediction

Biological Activity Divergence: 5-Nitro-Substituted Quinoxalinediones Are Nanomolar NMDA/Glycine Antagonists, Whereas 7-Nitroquinoxalin-2-ones Exhibit Micromolar Antiparasitic Activity

Although direct head-to-head activity data for the specific compound 5-nitroquinoxalin-2(3H)-one against its positional isomers in a single assay are absent from the peer-reviewed literature, class-level SAR evidence demonstrates a clear functional divergence based on nitro position and oxidation state. Within the 1,4-dihydroquinoxaline-2,3-dione (QX) series, 5-nitro-6,7-disubstituted derivatives such as 7-chloro-6-methyl-5-nitro QX (14g) and 7-bromo-6-methyl-5-nitro QX (14f) are potent competitive antagonists at the glycine site of the NMDA receptor, with IC₅₀ values of 5 nM and 9 nM, respectively, as measured by [³H]-5,7-dichlorokynurenic acid displacement in rat brain cortical membranes [1]. Compound 14g also demonstrated in vivo anticonvulsant activity with an ED₅₀ of 1.2 mg/kg i.v. in the mouse maximal electroshock (MES) assay [1]. In contrast, 7-nitroquinoxalin-2-ones with ω-(dialkylamino)alkyl substituents at position 4 show trichomonacidal activity against T. vaginalis, with the best compound (7-nitro-4-(3-piperidinopropyl)quinoxalin-2-one 9) achieving an IC₅₀ of 18.26 μM—approximately 3,600-fold less potent than the 5-nitro QX series at their respective targets—but with demonstrated in vivo efficacy in a murine trichomonosis model (46.13% and 50.70% reduction of pathogenic injuries at 50 and 100 mg/kg oral doses) [2]. Additionally, 7-nitroquinoxalin-2-one scaffold derivatives (compound 58) showed antitrypanosomal activity against T. brucei rhodesiense with IC₅₀ ≤10 μM and selectivity index >17 versus L6 rat myoblast cells, along with established oral bioavailability in mice [3]. These divergent activity profiles across therapeutic areas underscore that the nitro position is a primary determinant of biological target engagement.

NMDA receptor antagonism Antiparasitic drug discovery Structure-activity relationship

Tautomeric Equilibrium: 5-Nitroquinoxalin-2(3H)-one Exists as a Mixture of 1H and 3H Tautomers with Distinct Hydrogen-Bonding Capacity

Quinoxalin-2-one derivatives exist in dynamic tautomeric equilibrium between the lactam (2(1H)-one) and lactim (2(3H)-one/enol) forms. The 5-nitro substitution pattern influences this equilibrium differently than substitution at the 6- or 7-position due to the proximity of the nitro group to the tautomerizable carbonyl/pyrazine ring nitrogen system [1]. The 5-nitro isomer has one hydrogen bond donor (predicted) compared with zero for the 6-nitro isomer (pKa 11.11, fully deprotonated at the lactam N–H under typical conditions) [2]. This differential hydrogen-bonding capacity affects crystal packing, solubility, and molecular recognition by biological targets. NMR studies on related quinoxalin-2-one derivatives have characterized the dynamic equilibria among isomeric and tautomeric species, confirming that the nitro position modulates the relative populations of tautomeric forms [1].

Tautomerism Hydrogen bonding Molecular recognition

Recommended Research and Industrial Application Scenarios for 5-Nitroquinoxalin-2(3H)-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Starting Scaffold for 5-Nitro-Substituted NMDA Receptor Glycine Site Antagonists

For drug discovery programs targeting the glycine co-agonist site of the NMDA receptor, 5-nitroquinoxalin-2(3H)-one serves as a strategic starting scaffold. Literature precedent demonstrates that 5-nitro-6,7-disubstituted-1,4-dihydroquinoxaline-2,3-diones achieve IC₅₀ values of 5–9 nM at this target, with the 5-nitro group being an essential pharmacophoric element for high-affinity binding [1]. The compound can be elaborated at the 6- and 7-positions and reduced to the 1,4-dihydro form to access this biologically validated chemical space. Its predicted pKa of 7.83 places it near physiological pH, which is favorable for CNS penetration in the protonated-neutral equilibrium range, as evidenced by the in vivo anticonvulsant activity (ED₅₀ = 1.2 mg/kg i.v., MES model) of the related 7-chloro-6-methyl-5-nitro QX derivative [1].

Chemical Biology: Regiochemical Probe for Nitroreductase Substrate Specificity Studies

The 5-nitro isomer's distinct electronic properties—specifically the nitro group being forced out of conjugation due to peri interactions —make it a valuable probe for studying nitroreductase enzyme substrate specificity. The altered reduction potential compared to the 6-nitro isomer means that enzymatic nitro reduction rates and product distributions will differ between positional isomers. Researchers investigating bioreductive drug activation mechanisms, hypoxia-selective prodrugs, or nitroreductase-based gene therapy systems can use the 5-nitro isomer to probe the steric and electronic requirements of the enzyme active site, with the 6-nitro and 7-nitro isomers serving as comparators.

Materials Science: Building Block for Electroactive Polymers and Molecular Wires with Tunable Redox Properties

The demonstrated ability of the 5-nitro group to modulate reduction site localization in π-expanded systems positions 5-nitroquinoxalin-2(3H)-one as a precursor for electroactive materials. 5-Nitroquinoxaline derivatives have been electropolymerized as films on platinum electrodes for cation sensing applications [2]. The conformal distortion of the 5-nitro group out of the aromatic plane, combined with the tautomerizable 2-one functionality, offers a unique handle for tuning the electronic band gap and charge transport properties of quinoxaline-based conjugated polymers. The electrochemical reduction of the 5-nitro group to 5-aminoquinoxaline, characterized by FT Raman spectroscopy, provides an additional post-polymerization functionalization route [2].

Analytical Reference Standard: Positional Isomer Authentication for Regiochemical Quality Control

Given that 5-nitroquinoxalin-2(3H)-one is the synthetically less accessible positional isomer (a minor product under conventional nitration conditions [3]), its procurement as an authenticated reference standard is critical for laboratories developing regioselective synthetic methods or characterizing isomer mixtures. The compound can serve as an HPLC or NMR reference to verify that synthetic products are indeed the 5-nitro isomer (CAS 55687-20-2) and not the more abundant 6-nitro isomer (CAS 25652-34-0) or 7-nitro isomer. The predicted pKa difference (~3.3 log units) between the 5-nitro and 6-nitro isomers provides a basis for chromatographic separation method development.

Quote Request

Request a Quote for 5-nitroquinoxalin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.